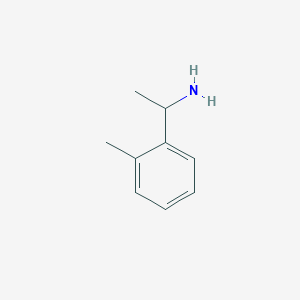

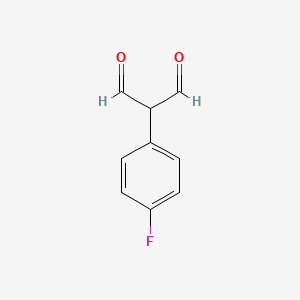

(2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Furan-2-yl Amines and Amino Acids

A novel enantioselective synthesis route for furan-2-yl amines and amino acids has been developed, showcasing a key step in the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes. This method controls the chirality of furan-2-yl amines, demonstrating the utility in synthesizing chiral building blocks for pharmaceutical applications (Demir et al., 2003).

Heteroaryl-Benzotriazoles Synthesis

The synthesis of N-substituted-2-(benzotriazol-1-yl) heteroaryl compounds through Mannich condensations reveals an efficient pathway to construct heteroaryl-benzotriazoles from primary amines. This process involves reactions with o-phthalaldehyde and 2,5-dimethoxy-2,5-dihydrofuran, pointing towards the versatility in generating heterocyclic compounds with potential bioactive properties (Katritzky et al., 2000).

Ring-Opening Reactions

Research into ring-opening reactions of furans led to the development of bis-benzoquinoline derivatives via a three-component reaction. This method illustrates the transformation of furan rings into complex molecular structures, offering a pathway for synthesizing compounds with potential utility in material science and pharmaceutical chemistry (Chen et al., 2013).

Novel Benzylamines Synthesis

The direct amination of benzyl alcohols catalyzed by iron complexes introduces a sustainable methodology for producing benzylamines, which are fundamental structures in many pharmaceutically active compounds. This research opens new avenues for the eco-friendly synthesis of benzylamines using renewable resources (Yan et al., 2016).

Electrosynthesis Applications

Electrochemical methods for synthesizing 2,5-dimethoxy-2,5-dihydrofuran without added electrolyte showcase an innovative approach to furan chemistry. This technique highlights the potential for environmentally benign synthesis routes in organic chemistry (Horii et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-16-12-6-5-11(14(8-12)17-2)9-15-10-13-4-3-7-18-13/h3-8,15H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCNJIJHYHXQGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC2=CC=CO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227847 |

Source

|

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510723-66-7 |

Source

|

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)

![7-Fluoro-3-phenyl-2-{[3-(trifluoromethyl)anilino]methylene}-1-indanone](/img/structure/B1307491.png)

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)

![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)